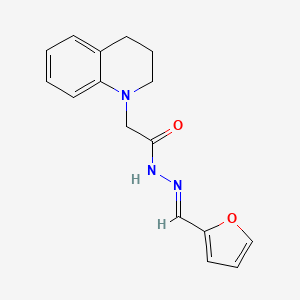

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(18-17-11-14-7-4-10-21-14)12-19-9-3-6-13-5-1-2-8-15(13)19/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,18,20)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWUONZCDDIMGM-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H18N4O3

- Molecular Weight : 338.367 g/mol

The structure includes a hydrazide moiety and a quinoline ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazides, including the target compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacterial | 6.25 µg/mL |

| Compound B | Fungal | 32 µg/mL |

These findings suggest that this compound may also possess notable antimicrobial activity, although specific MIC data for this compound is still pending.

Antioxidant Activity

Studies indicate that compounds containing hydrazide functional groups can act as effective antioxidants. The antioxidant activity is often attributed to the presence of phenolic structures that scavenge free radicals.

The biological activity of this compound may be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many hydrazide derivatives inhibit enzymes critical for microbial survival.

- Interference with DNA Synthesis : Compounds with quinoline structures have been shown to interact with DNA, potentially disrupting replication in pathogenic organisms.

- Antioxidant Mechanisms : The ability to neutralize free radicals contributes to its protective effects against oxidative stress.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Study on Antimicrobial Efficacy : A study published in Compounds showed that derivatives with furan and quinoline moieties exhibited potent antimicrobial properties against various pathogens including Escherichia coli and Candida albicans .

- Antioxidant Evaluation : Research conducted by Hamidian et al. demonstrated that hydrazone derivatives possess significant antioxidant activity, with IC50 values comparable to standard antioxidants .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

(a) Dihydroquinoline vs. Quinazoline Derivatives

- Compound 4d (): (E)-2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Oxy)-N′-(Thiophen-2-Ylmethylene)Acetohydrazide Key Difference: Replaces the furan with thiophene and introduces a ketone group (C=O) at the quinoline C2 position. The ketone group may strengthen hydrogen bonding with target receptors like VEGFR2, as suggested in glioblastoma studies .

- Compound 4d (): (E)-2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(2-[furan-2-ylmethylene]hydrazineyl)-2-oxoethyl]acetamide Key Difference: Substitutes dihydroquinoline with a quinazoline-2,4-dione core. This derivative showed strong C=O stretching vibrations at 1736–1644 cm⁻¹ in FT-IR, indicating robust hydrogen-bonding capacity .

(b) Furan-2-ylmethylene vs. Coumarin-Based Analogues

- Compound 2k (): (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Key Difference: Replaces furan with a coumarin (chromen-2-one) group.

Functional Group Modifications

(a) Hydrazide Backbone Variations

- Compound 6g (): (E)-N’-(4-fluorobenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide Key Difference: Incorporates a pyrazoloquinoline core and a 4-fluorobenzylidene group. Impact: The fluorine atom introduces electronegativity, which may enhance metabolic stability. The pyrazole ring adds nitrogen-rich hydrogen-bonding sites, as evidenced by NH stretching at 3310 cm⁻¹ in FT-IR .

(b) Substituent Effects on Bioactivity

- Compound 12 (): 3-(1H-indol-2-yl)-N′-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]acetohydrazide Key Difference: Adds a nitro-phenyl group to the furan ring. This compound exhibited a high melting point (248–249°C), suggesting crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.